molecular formula C18H14F3N5O3 B14055177 2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one

2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one

Cat. No.: B14055177
M. Wt: 405.3 g/mol
InChI Key: LBKCUWVXGWVPRZ-UHFFFAOYSA-N
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Description

2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one is a synthetic organic compound that belongs to the class of imidazopyridines. This compound is characterized by its complex structure, which includes a pyrazole ring, a trifluoromethoxyphenyl group, and a hydroxyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one typically involves multi-step organic reactions. The starting materials may include substituted pyridines, pyrazoles, and trifluoromethoxybenzene derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the trifluoromethoxy group.

    Cyclization: reactions to form the imidazopyridine core.

    Hydroxylation: reactions to introduce the hydroxyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrazole or imidazopyridine rings.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a lead compound in drug discovery efforts.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

In industry, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazopyridines: Compounds with similar core structures but different substituents.

    Pyrazoles: Compounds with a pyrazole ring and various functional groups.

    Trifluoromethoxyphenyl derivatives: Compounds with a trifluoromethoxy group attached to a phenyl ring.

Uniqueness

The uniqueness of 2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one lies in its combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H14F3N5O3

Molecular Weight

405.3 g/mol

IUPAC Name

1-methyl-7-(1-methylpyrazol-4-yl)-5-[4-(trifluoromethoxy)phenyl]-3H-imidazo[4,5-c]pyridine-2,4-dione

InChI

InChI=1S/C18H14F3N5O3/c1-24-8-10(7-22-24)13-9-26(16(27)14-15(13)25(2)17(28)23-14)11-3-5-12(6-4-11)29-18(19,20)21/h3-9H,1-2H3,(H,23,28)

InChI Key

LBKCUWVXGWVPRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN(C(=O)C3=C2N(C(=O)N3)C)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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